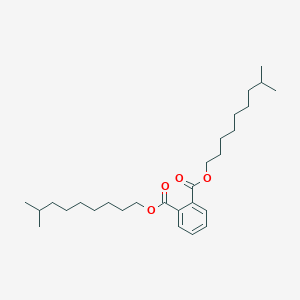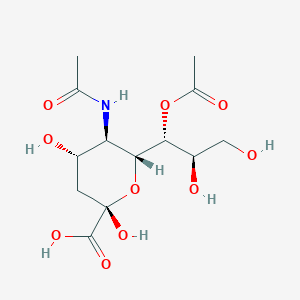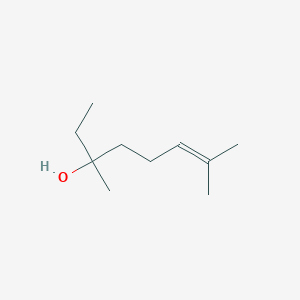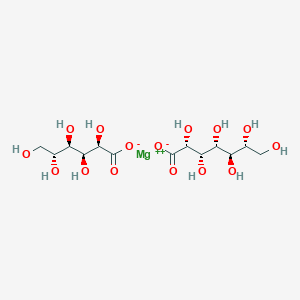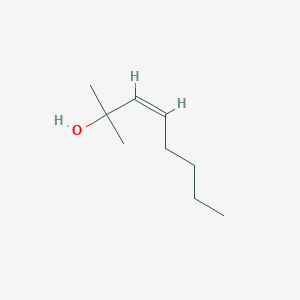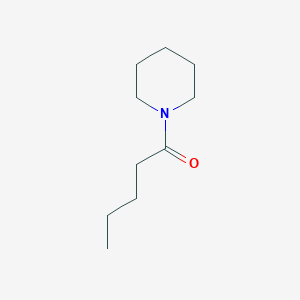
2-Ethoxy-1-propanol
Übersicht
Beschreibung
2-Ethoxy-1-propanol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanisms in Chemical Reactions
Shan et al. (2011) conducted a study on the kinetics of oxidation of 1-methoxy-2-propanol and 1-ethoxy-2-propanol by ditelluratocuprate(III) in alkaline medium. This research is significant in understanding the reaction mechanisms and kinetics in chemical processes involving 2-Ethoxy-1-propanol (Shan, Liu, & Zhang, 2011).
Atmospheric Chemistry and Environmental Impact
Aranda et al. (2021) explored the atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH, and NO3 radicals. This study highlights the environmental and atmospheric implications of this compound, providing insights into its reactivity and potential impact on air quality (Aranda, Salgado, Martín, Villanueva, Martínez, & Cabañas, 2021).
Ultrasonic Absorption and Molecular Interaction Studies
Nishikawa and Ueda (1991) investigated the ultrasonic absorption in aqueous solutions of 3-methoxy-1-propanol and 3-ethoxy-1-propanol. Their study provides valuable information on the molecular interactions and dynamics in solutions containing this compound (Nishikawa & Ueda, 1991).
Thermodynamics in Liquid-Phase Chemical Synthesis
Badia et al. (2016) conducted thermodynamic analysis of the experimental equilibria for the liquid-phase etherification of isobutene with linear primary alcohols, including this compound. This research is crucial for understanding the thermodynamic properties in the synthesis of compounds involving this compound (Badia, Fité, Bringué, Ramírez, & Cunill, 2016).
Potential in Cancer Treatment
Du et al. (2005) synthesized a novel small molecule, 1-ethoxy-3-(3,4-methylenedioxyphenyl)-2-propanol, and studied its effects on A549 human lung cancer cells. Their findings suggest the potential of this compound derivatives in cancer treatment (Du, Zhao, Yin, Zhang, & Miao, 2005).
Biodegradation in Environmental Treatment Processes
Ferrero et al. (2018) investigated the anaerobic biodegradation of 1-ethoxy-2-propanol in laboratory-scale anaerobic bioreactors. This study is relevant for understanding the potential of biodegradation processes in treating emissions containing this compound (Ferrero, San-Valero, Gabaldón, Martínez-Soria, & Penya-Roja, 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Ethoxy-1-propanol, also known as Propylene glycol ethyl ether , is primarily used as a solvent in various industries It can affect the central nervous system (cns) if exposed or ingested in large amounts .
Mode of Action
It’s known to act as an electron-rich alkene, readily forming bonds with electron-deficient partners . This property is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .
Biochemical Pathways
It’s known to participate in the synthesis of 1-ethoxy-2-bromopropane using phosphorus tribromide . More research is needed to fully understand the biochemical pathways it may affect.
Pharmacokinetics
It’s known to be soluble in water , which suggests it could be readily absorbed and distributed in the body if ingested or exposed to skin. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
As a solvent, this compound is primarily used to dissolve other substances, particularly in the production of agro-chemicals, de-icing and anti-icing formulations, cleaning products, and as a grease and paint remover . It doesn’t have a specific biological effect, but exposure to large amounts can cause drowsiness and dizziness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its flammability makes it sensitive to heat, hot surfaces, sparks, open flames, and other ignition sources . Its solubility in water means it can spread in water systems . Furthermore, it should be handled in a well-ventilated place to prevent the accumulation of vapors, which may cause flash fire or explosion .
Biochemische Analyse
Biochemical Properties
It is known to be used as a solvent for a variety of resins such as epoxies, acrylic, alkyds, polyesters, nitrocellulose, and polyurethanes . This suggests that it may interact with these biomolecules and potentially influence their properties and functions.
Molecular Mechanism
It is known to be a stable compound that does not easily decompose or oxidize
Temporal Effects in Laboratory Settings
It is known to be a stable compound , suggesting that it may not degrade significantly over time
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of 2-Ethoxy-1-propanol in animal models. One study reported an oral LD50 (lethal dose, 50 percent kill) of 7110 mg/kg in rats , indicating that it can be toxic at high doses
Transport and Distribution
Given its solubility in water and organic solvents , it may potentially be transported across cell membranes and distributed throughout the cell
Subcellular Localization
Given its solubility properties , it may potentially be found throughout the cell
Eigenschaften
IUPAC Name |
2-ethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUBNVYPMOFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864870 | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19089-47-5 | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19089-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxypropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXY-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JHT6036A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is 2-Ethoxy-1-propanol relevant to any industrial processes?
A2: While not explicitly stated in the provided research, this compound is a potential metabolite in the anaerobic degradation pathway of diethyl ether by the bacterium Aromatoleum sp. HxN1 []. This suggests a possible role in bioremediation of environments contaminated with diethyl ether.
Q2: What analytical techniques are used to identify and quantify this compound?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for identifying and quantifying this compound [, ]. This technique allows for separation and identification based on the compound's unique mass spectrum.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






